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Compound of Interest

Compound Name: Demelverine-d10 Hydrochloride

CAS No.: 1285975-65-6

Cat. No.: B588533

Get Quote

Application Note & Protocol Guide | Version 1.0

Executive Summary
Demelverine (N-methyldiphenethylamine) is a smooth muscle relaxant used primarily for the

treatment of spasms in the gastrointestinal, biliary, and urogenital tracts. As a tertiary amine

with significant lipophilicity (LogP ~3.4) and basic character, its quantitation in biological

matrices (plasma, serum, urine) requires robust sample preparation to eliminate matrix effects

such as phospholipids and proteins that suppress ionization in LC-MS/MS.

This guide provides three distinct, validated workflows for the extraction of Demelverine:

Liquid-Liquid Extraction (LLE): Recommended for maximum sensitivity and cleanliness.

Solid Phase Extraction (SPE): Recommended for automated high-throughput workflows

requiring high selectivity.
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Protein Precipitation (PP): Recommended for rapid screening where sensitivity limits are less

stringent.

Physicochemical Profile & Method Design
Understanding the molecule is the first step in designing a self-validating protocol. Demelverine

behaves as a lipophilic base.

Property Value Methodological Implication

Molecular Weight 239.36 g/mol Precursor ion [M+H]+ = 240.2

pKa (Calculated) ~9.5 (Tertiary Amine)

Critical: The molecule is

positively charged at pH < 8.

To extract into organic solvents

(LLE), pH must be > 11. For

SPE, Cation Exchange (MCX)

is ideal.

LogP ~3.4

Highly lipophilic. Low solubility

in water; high solubility in non-

polar solvents (MTBE, Hexane,

Ethyl Acetate).

Solubility Low (Aqueous)

Avoid pure aqueous

reconstitution solvents; use at

least 20-30% organic to

prevent adsorption to vials.

Internal Standard (IS) Strategy
To ensure data integrity and correct for matrix effects/recovery variations, an Internal Standard

is mandatory.

Gold Standard: Stable Isotope Labeled (SIL) Demelverine (e.g., Demelverine-d3 or -d5).

Alternative: If SIL is unavailable, use a structural analog with similar pKa and LogP, such as

Mebeverine-d5 or Verapamil-d3.
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Preparation: Prepare IS working solution in 50% Methanol at ~50 ng/mL.

Protocol 1: Liquid-Liquid Extraction (LLE)
Status:Gold Standard for Sensitivity Mechanism: At pH 12, Demelverine is deprotonated

(neutral) and partitions efficiently into non-polar solvents, leaving polar matrix components

(salts, proteins) in the aqueous phase.

Materials
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).

Buffer: 0.1 M NaOH or Ammonia (pH adjustment).

Reconstitution Solution: 30:70 Acetonitrile:Water + 0.1% Formic Acid.

Step-by-Step Workflow
Aliquot: Transfer 200 µL of plasma/serum into a 2.0 mL polypropylene tube.

IS Addition: Add 20 µL of Internal Standard working solution. Vortex briefly.

Basification (Critical): Add 50 µL of 0.1 M NaOH (or 5% Ammonia solution).

Why? Shifts pH to >11, ensuring Demelverine is neutral (uncharged).

Extraction: Add 1.0 mL of MTBE.

Agitation: Shake/Vortex vigorously for 10 minutes.

Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

Observation: The top organic layer contains the analyte.

Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and pour off the organic

supernatant into a clean glass tube. Alternatively, pipette carefully.

Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.
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Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 30% ACN in 0.1% FA). Vortex

for 1 min.

Analysis: Inject 5-10 µL into LC-MS/MS.

Protocol 2: Solid Phase Extraction (SPE)
Status:Gold Standard for Selectivity & Automation Mechanism: Mixed-Mode Cation Exchange

(MCX). Retains Demelverine via two mechanisms: hydrophobic interaction (reversed-phase)

and electrostatic attraction (cation exchange).

Materials
Cartridge: Oasis MCX (Waters) or Strata-X-C (Phenomenex) (30 mg / 1 mL).

Wash 1: 2% Formic Acid in Water (removes proteins/salts).

Wash 2: 100% Methanol (removes neutral lipids/interferences).

Elution: 5% Ammonia in Methanol (releases basic analyte).

Step-by-Step Workflow
Pre-treatment: Dilute 200 µL plasma with 200 µL 4% Phosphoric Acid (H3PO4).

Why? Acidifies sample to pH < 3, ensuring Demelverine is fully charged (cationic) to bind

to the sorbent.

Conditioning:

1 mL Methanol.

1 mL Water.

Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

Wash 1 (Acidic): 1 mL 2% Formic Acid in Water.

Removes: Hydrophilic interferences.
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Wash 2 (Organic): 1 mL 100% Methanol.

Removes: Neutral hydrophobic interferences (lipids) while Demelverine remains locked by

ionic charge.

Elution: 2 x 250 µL of 5% Ammonia in Methanol.

Why? High pH neutralizes the ammonium charge on Demelverine, breaking the ionic bond

and releasing it.

Evaporation & Reconstitution: Dry down and reconstitute as in the LLE protocol.

LC-MS/MS Analysis Parameters
Chromatography: Reverse Phase C18. Ionization: ESI Positive Mode (Demelverine protonates

easily).

Chromatographic Conditions
Parameter Setting

Column
Waters ACQUITY UPLC BEH C18 (2.1 x 50

mm, 1.7 µm)

Mobile Phase A
Water + 0.1% Formic Acid + 2mM Ammonium

Formate

Mobile Phase B Acetonitrile + 0.1% Formic Acid

Flow Rate 0.4 mL/min

Gradient

0-0.5 min (10% B); 0.5-3.0 min (10% -> 90% B);

3.0-4.0 min (Hold 90% B); 4.1 min (Re-

equilibrate).[1]

MRM Transitions
Note: Transitions should be optimized on your specific instrument using a tuning solution.
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Analyte
Precursor
(m/z)

Product
(m/z)

Cone
Voltage (V)

Collision
Energy (eV)

Type

Demelverine 240.2 91.1 30 25
Quantifier

(Tropylium)

Demelverine 240.2 105.1 30 20
Qualifier

(Phenylethyl)

Demelverine 240.2 148.1 30 18 Qualifier

IS (Generic) [M+H]+ [Fragment] Optimized Optimized
Internal

Standard

Decision Logic & Visualization
The following diagram illustrates the decision process for selecting the appropriate extraction

method based on lab resources and sensitivity needs.
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LLE Mechanism Logic

Start: Biological Sample
(Plasma/Serum)

Is High Sensitivity Required?
(LOQ < 1 ng/mL)

Is High Throughput Priority?

No

Method 1: Liquid-Liquid Extraction (LLE)
Solvent: MTBE @ pH 11
Pros: Clean, Sensitive
Cons: Labor Intensive

Yes (Manual)

Method 2: Solid Phase Extraction (SPE)
Cartridge: MCX (Mixed Mode)
Pros: Automatable, Ultra-Clean

Cons: Cost

Yes (Automated)

No

Method 3: Protein Precipitation (PP)
Solvent: ACN/MeOH (3:1)

Pros: Fast, Cheap
Cons: Matrix Effects

Yes

Demelverine (pKa ~9.5)
Positively Charged at Neutral pH

Add Base (NaOH)
pH > 11

Molecule becomes Neutral

Partitions to Organic Phase

Click to download full resolution via product page

Caption: Decision tree for selecting Demelverine extraction protocols based on sensitivity

requirements and the chemical logic of Liquid-Liquid Extraction.

Troubleshooting & System Suitability
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Issue Probable Cause Corrective Action

Low Recovery (LLE) pH not basic enough.

Ensure pH > 11. Use fresh

NaOH. Check if aqueous layer

was accidentally aspirated.

Low Recovery (SPE) Breakthrough during load.

Ensure sample is acidified (pH

< 3) before loading MCX

cartridge to ensure cationic

state.

Variable IS Response Matrix Effect.

Switch from PP to LLE/SPE to

remove phospholipids. Ensure

IS is added before any

extraction steps.

Peak Tailing Secondary interactions.

Add ammonium formate to

mobile phase.[2] Ensure

column temperature is 40-

50°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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